molecular formula C10H19N3 B11735628 [(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

[(1-Methyl-1H-pyrazol-4-yl)methyl](3-methylbutyl)amine

Cat. No.: B11735628
M. Wt: 181.28 g/mol
InChI Key: OMJODYRXPVKZPZ-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)methylamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with 3-methylbutylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of (1-Methyl-1H-pyrazol-4-yl)methylamine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-Methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(1-Methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but has different substituents, leading to distinct chemical and biological properties.

    (1-methyl-1H-pyrazol-4-yl)methylamine: This compound is structurally similar but may have different functional groups, affecting its reactivity and applications.

The uniqueness of (1-Methyl-1H-pyrazol-4-yl)methylamine lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-9(2)4-5-11-6-10-7-12-13(3)8-10/h7-9,11H,4-6H2,1-3H3

InChI Key

OMJODYRXPVKZPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CN(N=C1)C

Origin of Product

United States

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